molecular formula C22H25ClN4O3S B2581739 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide CAS No. 886888-52-4

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide

Cat. No.: B2581739
CAS No.: 886888-52-4
M. Wt: 460.98
InChI Key: CYOMSIJIADAZQC-UHFFFAOYSA-N
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Description

N-(4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide is a structurally complex molecule featuring a benzimidazole core fused with a piperidine ring, linked via a sulfonyl group to a para-substituted phenyl moiety and a 4-chlorobutanamide side chain. Benzimidazole derivatives are renowned for their diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties . The sulfonyl group enhances solubility and binding affinity, while the 4-chlorobutanamide moiety may improve metabolic stability and target engagement. This compound’s design aligns with trends in medicinal chemistry that prioritize hybrid structures to exploit multiple biological pathways .

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-4-chlorobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O3S/c23-13-3-6-21(28)24-17-7-9-18(10-8-17)31(29,30)27-14-11-16(12-15-27)22-25-19-4-1-2-5-20(19)26-22/h1-2,4-5,7-10,16H,3,6,11-15H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOMSIJIADAZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The benzimidazole ring is known to bind with DNA, inhibiting DNA replication and transcription processes. Additionally, the compound has been shown to inhibit elastase, an enzyme involved in the breakdown of elastin, which is crucial for maintaining the elasticity of tissues. The sulfonyl group enhances the compound’s ability to form hydrogen bonds, facilitating its interaction with various proteins and enzymes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound can modulate gene expression by binding to DNA and inhibiting transcription factors. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The benzimidazole ring binds to DNA, inhibiting replication and transcription processes. The piperidine moiety interacts with various proteins, altering their conformation and activity. The sulfonyl group forms hydrogen bonds with enzymes, inhibiting their catalytic activity. These interactions result in the inhibition of enzyme activity, changes in gene expression, and modulation of cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites. These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Synthesis Method Biological Activity References
Target Compound Benzimidazole-piperidine-sulfonyl-phenyl-4-chlorobutanamide Sulfonyl, 4-chlorobutanamide Likely SNAr or sulfonation Hypothesized antitumor/antiviral
4-(4-Bromo-2-oxo-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (Compound 43) Benzodiazol-2-one-piperidine-carboxamide Carboxamide, bromo Nucleophilic substitution Enzyme inhibition (e.g., 8-O)
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)-2-chlorophenyl)-3-chlorobenzamide (2d) Bis-benzimidazole-chlorobenzamide Chlorophenyl, benzamide EDC-mediated coupling Kinase inhibition
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-chlorobenzamide (1e) Benzimidazole-phenyl-chlorobenzamide Chlorobenzamide Amide coupling Antiviral (BVDV entry/replication)
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c) Benzimidazole-phenyl-formamidine Formamidine, chlorophenyl Condensation reaction Antitumor

Key Structural and Functional Insights

Core Heterocycles: The target compound’s benzimidazole-piperidine scaffold is shared with Compound 43 () and VU0155069 (). In contrast, 1e () lacks the piperidine ring but retains the benzimidazole-phenyl linkage, suggesting divergent binding modes.

Functional Group Variations :

  • Sulfonyl vs. Carboxamide : The sulfonyl group in the target compound may confer superior solubility and hydrogen-bonding capacity compared to carboxamide-linked analogs like Compound 43 .
  • 4-Chlorobutanamide vs. Chlorobenzamide : The butanamide chain in the target compound could enhance lipophilicity and membrane permeability relative to shorter-chain chlorobenzamides (e.g., 1e , 2d ) .

Synthetic Routes :

  • The target compound’s synthesis likely involves sulfonation of a piperidine intermediate, analogous to methods in and , whereas carboxamide derivatives (e.g., Compound 43 ) employ isocyanate coupling .

Biological Activity: Antitumor Potential: Chlorinated aromatic moieties (e.g., in 12c and the target compound) are common in cytotoxic agents, with the 4-chloro group enhancing DNA intercalation or topoisomerase inhibition . Antiviral Activity: 1e () inhibits BVDV entry, suggesting the target compound’s sulfonyl group could similarly disrupt viral envelope proteins .

Research Findings and Limitations

  • Enzyme Inhibition : Compounds like VU0155069 () target kinases or proteases, implying the target’s piperidine-sulfonyl group may interact with catalytic pockets .
  • Contradictions : While 2d () shows kinase inhibition, the target’s elongated butanamide chain might shift selectivity toward other targets (e.g., tubulin or viral polymerases) .
  • Data Gaps : Specific IC50 values or in vivo efficacy data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.

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